
3-(Difluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)biphenyl is an organic compound characterized by the presence of a difluoromethyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)biphenyl typically involves the introduction of the difluoromethyl group onto a biphenyl scaffold. One common method is the difluoromethylation of biphenyl derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative of biphenyl with a difluoromethyl halide under palladium catalysis . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Difluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted biphenyl ketones, carboxylic acids, and various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which 3-(Difluoromethyl)biphenyl exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways. This makes it a valuable scaffold in drug design and development .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)biphenyl: Similar in structure but with an additional fluorine atom, leading to different chemical and biological properties.
3-(Chloromethyl)biphenyl: Contains a chloromethyl group instead of a difluoromethyl group, resulting in distinct reactivity and applications.
3-(Methyl)biphenyl:
Uniqueness: 3-(Difluoromethyl)biphenyl is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and potential for use in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C13H10F2 |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H |
Clave InChI |
VTTGFHYJTHPIQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



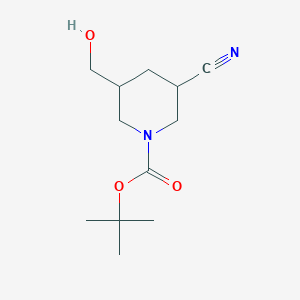
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
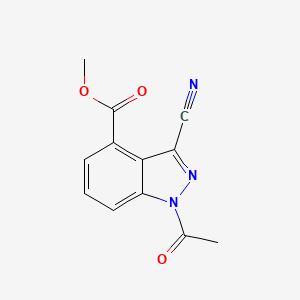

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
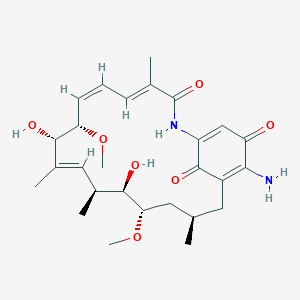

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
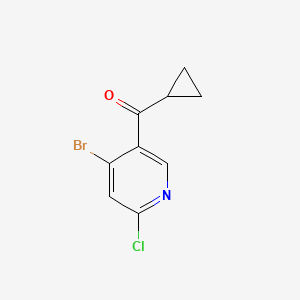
![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
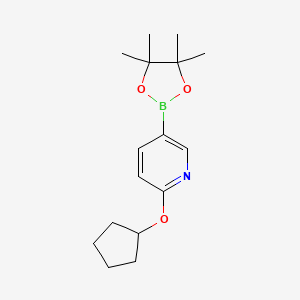
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
